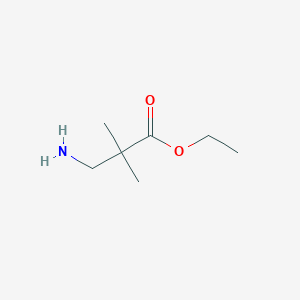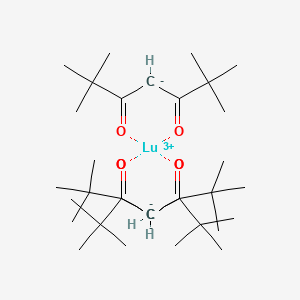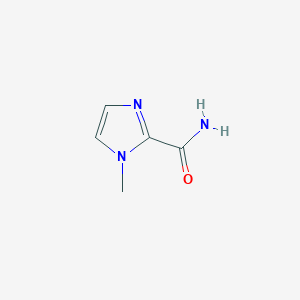
2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl
説明
科学的研究の応用
Density Functional Theory Studies
Research on selected polychlorinated biphenyls (PCBs), including similar compounds to 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl, has been conducted using density functional theory. This study presented optimized structures of the cations and anions of PCBs, demonstrating that the ion structures tend to be more planar than the corresponding neutrals. This work contributes to understanding the electronic structure and reactivity of PCBs, which is crucial for environmental and material science applications (Arulmozhiraja, Fujii, & Morita, 2002).
Degradation Pathways
Another study explored the degradation pathways and products of various PCB congeners, including structures similar to 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl, using the sodium dispersion method. This research provides insights into the environmental degradation of PCBs, highlighting reaction selectivity and the positions of chlorine substituents, essential for understanding the environmental fate of PCBs (Noma, Mitsuhara, Matsuyama, & Sakai, 2007).
Solubility in Supercritical Fluids
Research on the solubility of individual PCB congeners in supercritical fluids has been conducted, which is pertinent to the extraction and purification processes in chemical engineering. This study, focusing on compounds including analogs of 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl, provides valuable data for developing environmentally friendly and efficient methods for handling PCBs (Anitescu & Tavlarides, 1999).
Synthesis and Characterization
The synthesis and solid-state structure of 3,3',4,4',5,5'-Hexaferrocenyl-2,2'-bithiophene, a compound structurally related to 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl, have been studied. This research is significant for the development of novel materials with potential applications in electronics and catalysis (Speck, Schaarschmidt, & Lang, 2012).
Nonmutagenic Benzidine Analogs
Research on nonmutagenic benzidine analogs, which include structures similar to 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl, highlights the potential for developing safer colorants and dyes. This work is significant in the field of industrial chemistry, providing insights into the design of novel nonmutagenic compounds (Hinks, Freeman, Nakpathom, & Sokołowska, 2000).
Safety and Hazards
作用機序
Target of Action
2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl, also known as PCB 206 , is a polychlorinated biphenyl (PCB) congener .
Mode of Action
Like other pcbs, it is likely to bind to the ahr, leading to changes in the expression of genes involved in various biological processes . This can result in a wide range of effects, depending on the specific genes affected.
Biochemical Pathways
Upon entering the body, PCBs like 2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl can affect various biochemical pathways. For instance, they can disrupt endocrine function by interfering with hormone receptors, alter oxidative stress pathways, and impact immune response
Pharmacokinetics
Pcbs in general are lipophilic and tend to accumulate in fatty tissues . They are also resistant to metabolism and can persist in the body for long periods. This can lead to bioaccumulation and potentially harmful effects over time.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl. For instance, the presence of other pollutants can affect its bioavailability and toxicity. Additionally, factors such as temperature and pH can influence its stability in the environment .
特性
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,4,5-tetrachlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HCl9/c13-3-1-2(5(14)9(18)6(3)15)4-7(16)10(19)12(21)11(20)8(4)17/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIMDKGRGPNPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HCl9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865989 | |
| Record name | 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40186-72-9, 53742-07-7 | |
| Record name | 2,2′,3,3′,4,4′,5,5′,6-Nonachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40186-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040186729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonachlorobiphenyl (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053742077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3',4,4',5,5',6-NONACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G2D1WHWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate](/img/structure/B1594956.png)

